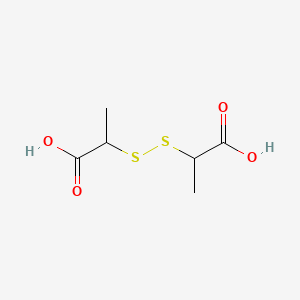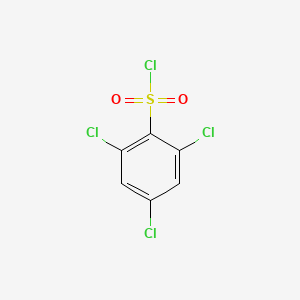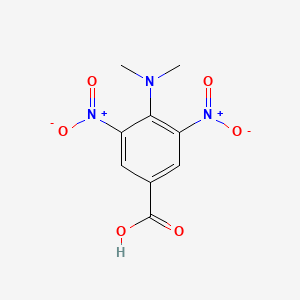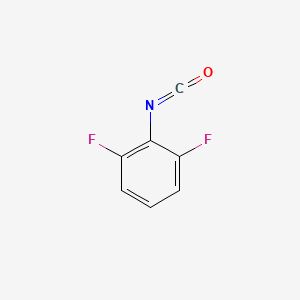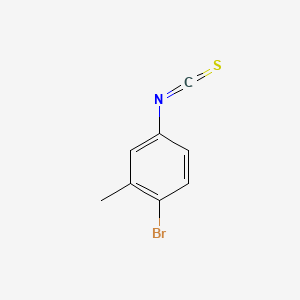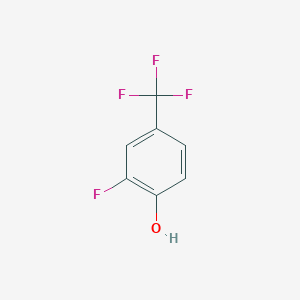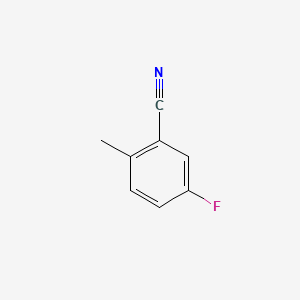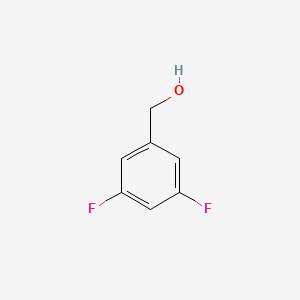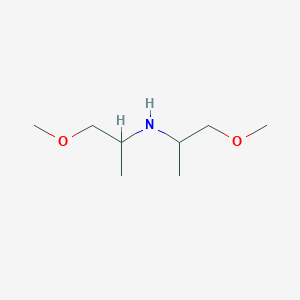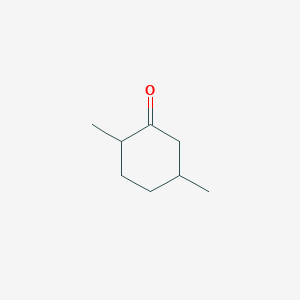![molecular formula C7H13N B1332162 8-Azabicyclo[5.1.0]octane CAS No. 286-44-2](/img/structure/B1332162.png)
8-Azabicyclo[5.1.0]octane
Overview
Description
8-Azabicyclo[5.1.0]octane is a bicyclic organic compound with the molecular formula C7H13N. It is a structural analog of tropane alkaloids and is characterized by a nitrogen atom incorporated into a bicyclic framework.
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[51It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets.
Mode of Action
The specific mode of action of 8-Azabicyclo[5.1.0]octane is not well-documented. As a structural analog of tropane alkaloids, it may share similar interactions with its targets. Tropane alkaloids are known for their wide array of interesting biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 8-Azabicyclo[51Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Azabicyclo[51Its molecular weight of 11118 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 8-Azabicyclo[51As a structural analog of tropane alkaloids, it may induce similar effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Azabicyclo[51Its predicted melting point of 676° C and boiling point of 170.5° C at 760 mmHg suggest that it may be stable under a wide range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable amine precursor. This process often requires the use of strong acids or bases to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
8-Azabicyclo[5.1.0]octane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size.
Tropane: A well-known bicyclic compound with significant biological activity.
Uniqueness
8-Azabicyclo[5.1.0]octane is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
Properties
IUPAC Name |
8-azabicyclo[5.1.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-6-7(8-6)5-3-1/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCKZHFJYGXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(N2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337756 | |
| Record name | 8-Azabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-44-2 | |
| Record name | 8-Azabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 8-aryl-8-azabicyclo[5.1.0]octanes via this specific reaction?
A1: The reaction of aryl azides with cycloalkenes like cycloheptene, mediated by aluminum trichloride, offers a novel pathway to synthesize fused aziridine rings. Traditionally, synthesizing such compounds could be challenging and require multi-step processes. This method provides a more direct approach, potentially opening doors for further research into the chemical properties and potential applications of these 8-Azabicyclo[5.1.0]octane derivatives [].
Q2: The research mentions the formation of an "aziridinium–AlCl3 complex". What is the role of this complex in the reaction mechanism?
A2: The proposed mechanism suggests that the aryl azide first forms a complex with aluminum trichloride. This complex then reacts with the cycloalkene (cycloheptene in this case) to form an aziridinium–AlCl3 complex. This complex is considered a key intermediate in the reaction. It can then undergo further rearrangements and transformations, ultimately leading to the formation of the 8-aryl-8-azabicyclo[5.1.0]octane product []. Understanding the role of this complex is crucial for optimizing reaction conditions and potentially exploring similar reactions with other substrates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



